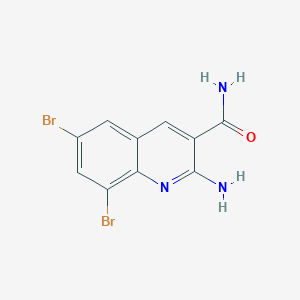

2-Amino-6,8-dibromoquinoline-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6,8-dibromoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O/c11-5-1-4-2-6(10(14)16)9(13)15-8(4)7(12)3-5/h1-3H,(H2,13,15)(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDYMXKTESCOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6,8 Dibromoquinoline 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 2-Amino-6,8-dibromoquinoline-3-carboxamide can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by their electronic environment. The proton at the C4 position would likely appear as a singlet at a downfield chemical shift due to the anisotropic effect of the quinoline ring system and the electronic influence of the adjacent amino and carboxamide groups. The protons at the C5 and C7 positions on the benzene (B151609) ring portion of the quinoline would appear as doublets, with their chemical shifts influenced by the bromine substituents. The coupling constants (J) between adjacent protons would provide definitive evidence of their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | Downfield | Singlet (s) | N/A |

| H-5 | Aromatic Region | Doublet (d) | ~2.0-2.5 (⁴J) |

| H-7 | Aromatic Region | Doublet (d) | ~2.0-2.5 (⁴J) |

| -NH₂ | Variable | Broad Singlet (br s) | N/A |

| -CONH₂ | Variable | Two Broad Singlets (br s) | N/A |

The two bromine atoms at positions 6 and 8 exert a significant influence on the chemical shifts of the nearby aromatic protons. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. This dual effect, combined with its anisotropic properties, would cause a downfield shift of the protons at C5 and C7 compared to an unsubstituted quinoline ring. The meta-coupling between H-5 and H-7 would be a key feature for confirming their assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). The carbons directly bonded to the electronegative bromine atoms (C6 and C8) would show characteristic shifts. The carbonyl carbon of the carboxamide group would appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | ~165-175 |

| Aromatic Carbons | ~110-155 |

| C-Br (C6, C8) | Specific shifts within the aromatic region |

Confirmation of Regiochemistry and Stereochemical Features

The regiochemistry of the substituents on the quinoline ring is a critical aspect of its structural characterization. The combined data from ¹H, ¹³C, and 2D NMR experiments would provide unambiguous confirmation of the 2-amino, 3-carboxamide, 6-bromo, and 8-bromo substitution pattern. For instance, HMBC correlations between the C4 proton and the carbonyl carbon of the carboxamide group, as well as with carbons in the benzene portion of the ring system, would solidify the assignment of the substituents. As this compound is an achiral molecule, there are no stereochemical features to be determined.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amino, primary carboxamide, and dibromo-substituted aromatic quinoline moieties.

Characteristic Absorption Bands for Amino, Carboxamide, and Aromatic Moieties

The presence of amino (-NH2), carboxamide (-CONH2), and aromatic quinoline groups in this compound gives rise to a series of distinct absorption bands in the infrared spectrum.

The amino group is characterized by N-H stretching vibrations. Primary amines typically show two bands in the region of 3500-3300 cm⁻¹; a higher frequency band for the asymmetric stretching mode and a lower frequency band for the symmetric stretching mode. blogspot.comlibretexts.org An N-H bending vibration is also expected to appear in the 1650-1580 cm⁻¹ range. uniroma1.it

The carboxamide group presents several characteristic bands. The carbonyl (C=O) stretching vibration of a primary amide typically appears as a strong absorption in the range of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.com This is often referred to as the "Amide I" band. The "Amide II" band, which arises from N-H bending and C-N stretching, is typically found between 1640-1550 cm⁻¹. blogspot.com The N-H stretching vibrations of the primary amide are also expected in the 3370-3170 cm⁻¹ region, often appearing as two distinct peaks. spectroscopyonline.com

The aromatic quinoline moiety will display characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1400 cm⁻¹ range. vscht.cz The substitution pattern on the aromatic ring, including the two bromine atoms, will influence the exact position and intensity of these bands, as well as the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). A study on 5,7-dibromo-8-hydroxyquinoline provides insight into the vibrational frequencies of a similarly substituted quinoline core. researchgate.net

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Weak-Medium |

| N-H Bend | 1650 - 1580 | Weak-Medium | |

| Carboxamide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3370 - 3170 (two bands) | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong | |

| Aromatic Quinoline | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1400 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₀H₇Br₂N₃O. bldpharm.com

The exact mass can be calculated using the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Bromine (⁷⁹Br): 78.918338 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Calculation: (10 * 12.000000) + (7 * 1.007825) + (2 * 78.918338) + (3 * 14.003074) + (1 * 15.994915) = 344.8969 u

The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This will lead to three main peaks for the molecular ion:

M: containing two ⁷⁹Br isotopes

M+2: containing one ⁷⁹Br and one ⁸¹Br isotope

M+4: containing two ⁸¹Br isotopes

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Table 2: Calculated Exact Masses for the Isotopic Peaks of the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated Exact Mass (u) |

| [M]⁺ | C₁₀H₇⁷⁹Br₂N₃O | 344.8969 |

| [M+2]⁺ | C₁₀H₇⁷⁹Br⁸¹BrN₃O | 346.8949 |

| [M+4]⁺ | C₁₀H₇⁸¹Br₂N₃O | 348.8928 |

A plausible fragmentation pathway for this compound under electron ionization would likely involve initial cleavages around the carboxamide group, such as the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). Subsequent fragmentation of the quinoline ring structure may occur, a common pathway being the loss of a neutral molecule of hydrogen cyanide (HCN). chempap.org

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures can provide significant insights into its likely solid-state conformation and intermolecular interactions. A study of 6,8-dibromoquinoline (B11842131) provides structural parameters for the core ring system. nih.gov

Examination of Conformational Preferences

The conformation of the carboxamide group relative to the quinoline ring is a key structural feature. The rotation around the C3-C(O)NH₂ bond will determine the spatial orientation of the carboxamide group. This conformation is likely to be influenced by steric hindrance from the substituents on the quinoline ring and the formation of the aforementioned intramolecular hydrogen bonds. In related quinoline-3-carboxamide (B1254982) derivatives, the amide N-C bond has been shown to exhibit rotational flexibility, leading to different conformational states. mdpi.com The planarity of the quinoline ring system itself is also of interest. In the crystal structure of 6,8-dibromoquinoline, the quinoline motif is essentially planar. nih.gov It is expected that the this compound would also adopt a largely planar conformation to maximize aromatic stabilization, with potential minor deviations due to steric interactions and crystal packing forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

A thorough review of scientific literature and spectral databases reveals a notable absence of published experimental data specifically detailing the ultraviolet-visible (UV-Vis) spectroscopic properties, electronic transitions, and comprehensive photophysical characteristics of this compound. While extensive research exists on the photophysical properties of various quinoline derivatives, this particular substituted compound has not been the subject of dedicated study in the available literature. nih.govresearchgate.netresearchgate.netnih.gov

The electronic absorption and emission properties of quinoline-based molecules are intrinsically linked to their specific substitution patterns. The presence of electron-donating groups, such as an amino group (-NH2), and electron-withdrawing groups, like bromo (-Br) and carboxamide (-CONH2) substituents, on the quinoline scaffold is known to significantly influence the π-π* and n-π* electronic transitions. nih.govacs.org These transitions govern the wavelengths of maximum absorption (λmax) and emission, as well as photophysical parameters like the Stokes shift and quantum yield. nih.gov

In related quinoline derivatives, the amino group typically induces a bathochromic (red) shift in the absorption and emission spectra due to its electron-donating nature, which extends the π-conjugation of the aromatic system. researchgate.net Conversely, the presence of halogen atoms like bromine can have a more complex influence, potentially leading to shifts in the spectral bands and affecting the efficiency of radiative and non-radiative decay pathways of the excited state. acs.org The carboxamide group, being an electron-withdrawing moiety, would also be expected to modulate the electronic distribution within the molecule and thus its interaction with ultraviolet and visible light. nih.govnih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to predict the UV-Vis absorption profiles of various quinoline derivatives, showing good correlation with experimental data where available. nih.gov Such computational approaches could provide theoretical insights into the electronic transitions and expected spectral properties of this compound. However, without empirical data from experimental measurements, a detailed and accurate analysis of its photophysical properties, including the creation of specific data tables, is not possible at this time. Further experimental investigation is required to fully characterize the electronic and photophysical behavior of this compound.

Computational and Theoretical Studies on 2 Amino 6,8 Dibromoquinoline 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on its electronic makeup. These methods solve quantum mechanical equations to map electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. clinicsearchonline.org It offers a balance between accuracy and computational cost, making it suitable for complex systems. nih.gov By applying DFT, key insights into the electronic properties of quinoline (B57606) derivatives can be obtained. rsc.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry to its most stable state and to compute various electronic descriptors. nih.govekb.eg These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and easier electronic transitions. ijpsat.org For example, in a study of novel pyrazolyl quinolinone derivatives, the HOMO-LUMO energies were used to describe the extent of charge transfer within the molecules. ekb.eg

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents or biological receptors. nih.gov

Table 1: Examples of DFT-Calculated Electronic Properties for Quinoline Derivatives Note: This table presents data for related compounds to illustrate the typical outputs of DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,2'-Dithymoquinone | -7.04971 | -3.06838 | 3.98133 | clinicsearchonline.org |

| Graphene Sheet | - | - | 0.0018 | ijpsat.org |

| Quinoline Derivative C | - | - | 0.1609 | uobaghdad.edu.iq |

Computational methods are invaluable for predicting the strength of chemical bonds and exploring potential reaction mechanisms. The carbon-bromine (C-Br) bonds in 2-Amino-6,8-dibromoquinoline-3-carboxamide are key features that influence its reactivity and potential for further chemical modification.

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. DFT calculations are frequently used to predict BDEs. nih.gov Studies benchmarking various DFT functionals have found that methods like ωB97X-D and M06-2X, often with a 6-311++G(d,p) basis set, provide accurate BDE predictions for C-Br bonds in aromatic compounds when compared to experimental data or high-level composite methods like G4. rsc.orgrsc.org For instance, the ωB97X-D/6-311++G(d,p) method showed excellent performance in computing BDE values for brominated polycyclic aromatic hydrocarbons. rsc.org These calculations can reveal which of the two C-Br bonds (at position 6 or 8) on the quinoline scaffold is weaker and thus more susceptible to cleavage or substitution.

Theoretical chemistry also elucidates reaction pathways. For substituted quinolines, computational studies have explored mechanisms such as palladium-catalyzed C-H activation reactions. nih.gov These studies can map the energy profile of a reaction, identifying transition states and intermediates. For example, theoretical analyses of a dearomative photocycloaddition on quinolines revealed that a photoexcited borate (B1201080) complex intermediate was key to accelerating the reaction and suppressing unwanted side products. sciencedaily.com Such insights are crucial for optimizing synthetic routes and designing new reactions.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful in silico techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, typically a protein or enzyme. These simulations are central to modern drug discovery.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, expressed as a binding affinity or docking score (typically in kcal/mol). semanticscholar.org A more negative score generally indicates a stronger, more favorable interaction. uobaghdad.edu.iq

Numerous studies have applied this approach to quinoline-3-carboxamide (B1254982) derivatives. mdpi.comresearchgate.net For example, these compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, with molecular docking studies performed against targets like Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.comnih.gov Similarly, various quinoline derivatives have been docked against other targets like HIV reverse transcriptase and the anticancer target CB1a, with reported binding affinities ranging from -5.3 to -10.67 kcal/mol. nih.govnih.gov In one study, a quinoline appended chalcone (B49325) derivative was investigated for its interaction with Angiotensin Converting Enzyme (ACE), a key target for controlling hypertension. researchgate.net

Table 2: Examples of Docking Scores for Quinoline Derivatives Against Biological Targets Note: This table presents data for related compounds to illustrate typical binding affinity results from molecular docking studies.

| Compound Class/Name | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivative 4 | HIV Reverse Transcriptase | -10.675 | nih.gov |

| Quinoline Derivative 7a | PDK1 (1OKY) | -10.2 | nih.gov |

| Quinoline Derivative Q3Cl4F | MAO-B | -8.37 | researchgate.net |

| Quinoline Derivative C | E. coli Gyrase B | -8.562 | uobaghdad.edu.iq |

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. This helps to elucidate the steric (size and shape) and electronic (charge, polarity) requirements for effective binding. nih.gov

For quinoline-carboxamide inhibitors of ATM kinase, studies have shown that the quinoline nitrogen atom is crucial as it often forms a key hydrogen bond with the "hinge region" of the kinase active site, mimicking the interaction of the natural substrate, ATP. mdpi.comresearchgate.net The carboxamide group can also participate in hydrogen bonding with nearby amino acid residues. The dibromo substitutions on the benzene (B151609) ring portion of the molecule would likely engage in hydrophobic or halogen-bonding interactions within the binding pocket.

Structure-activity relationship (SAR) studies, often guided by docking, reveal the importance of specific functional groups. For instance, research on certain quinoline-3-carboxamides (B1200007) suggested that electron-donating groups were important for cytotoxic activity. nih.gov Conversely, the introduction of sterically demanding groups, like methyl substitutions, can be used to probe the size and shape of the binding pocket and influence ligand orientation. rsc.org Analyzing these interactions is fundamental for optimizing a lead compound to improve its potency and selectivity.

In Silico Screening and Virtual Library Design Strategies

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because it appears in numerous bioactive compounds. researchgate.net This makes it an excellent starting point for the design of compound libraries to screen for new drug candidates. In silico screening and virtual library design are computational strategies that leverage this concept.

This process begins by defining a core scaffold, such as the 2-amino-quinoline-3-carboxamide framework. A virtual library is then generated by computationally adding a wide variety of different chemical groups (R-groups) at specific positions on the scaffold. drugdesign.org This can result in a library containing thousands or even millions of virtual compounds.

This large library is then subjected to high-throughput virtual screening, where each compound is computationally docked against a specific biological target. nih.gov This process filters the library, identifying a smaller subset of compounds with the highest predicted binding affinities. researchgate.net Further computational analysis, such as predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, can be used to refine the selection, prioritizing candidates with favorable drug-like characteristics. ijprajournal.com

Quantitative Structure-Activity Relationship (QSAR) models, such as those from Comparative Molecular Field Analysis (CoMFA), can also be developed. These models correlate the 3D structural and electronic properties of a set of known active compounds with their biological activity to create a predictive model. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds from a virtual library and to generate "contour maps" that visually guide chemists on where to make modifications to the scaffold to enhance activity. mdpi.comelsevierpure.com

Structure-Based Drug Design Principles Applied to the this compound Scaffold

The this compound scaffold is a promising candidate for structure-based drug design (SBDD), a methodology that leverages the three-dimensional structure of biological targets to design and optimize novel drug molecules. This rational design approach is particularly pertinent to the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The quinoline core is a well-established pharmacophore that can effectively interact with the hinge region of various kinases, a critical component of the enzyme's active site.

The specific substitutions on the this compound scaffold offer distinct advantages for molecular recognition and binding affinity. The amino group at the 2-position can act as a hydrogen bond donor, forming crucial interactions that enhance the molecule's affinity and selectivity for its target. The carboxamide moiety at the 3-position is a versatile functional group, capable of participating in multiple hydrogen bonding interactions as both a donor and an acceptor, further anchoring the molecule within the binding pocket.

The presence of bromine atoms at the 6 and 8 positions is a key feature of this scaffold. These bulky, hydrophobic substituents can engage in halogen bonding and van der Waals interactions with hydrophobic pockets within the target protein. This can significantly increase the potency of the compound and contribute to its selectivity profile, allowing it to preferentially bind to the intended target over other structurally similar proteins.

Application in Kinase Inhibitor Design:

The broader class of quinoline-3-carboxamide derivatives has been extensively investigated for the inhibition of several important kinases, including Ataxia-Telangiectasia Mutated (ATM) kinase and Phosphoinositide 3-kinase gamma (PI3Kγ). mdpi.com Molecular docking and molecular dynamics (MD) simulations of these related compounds have provided valuable insights into their binding modes. For instance, studies have shown that the quinoline nitrogen atom frequently forms a hydrogen bond with the hinge region of the kinase, a foundational interaction for inhibitory activity. mdpi.com

The strategic placement of substituents is paramount in achieving inhibitor selectivity. The unique substitution pattern of the this compound scaffold, particularly the bulky dibromo groups, can be exploited to achieve selectivity by creating steric hindrance that prevents binding to off-target kinases, while allowing for an optimal fit within the active site of the desired target.

To illustrate the potential interactions of this scaffold, the following table outlines hypothetical binding interactions within a generic kinase active site, based on data from analogous systems.

| Scaffold Moiety | Potential Interaction Type | Interacting Residue (Example) | Significance in Drug Design |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hinge Region Amino Acid (e.g., Methionine) | Anchors the inhibitor in the active site. |

| 2-Amino Group | Hydrogen Bond Donor | Backbone Carbonyl of Hinge Residue | Enhances binding affinity and selectivity. |

| 3-Carboxamide (C=O) | Hydrogen Bond Acceptor | Catalytic Lysine | Orients the molecule and contributes to binding affinity. |

| 3-Carboxamide (N-H) | Hydrogen Bond Donor | Aspartate of DFG Motif | Stabilizes the inhibitor-protein complex. |

| 6,8-Dibromo Groups | Halogen Bonding / Hydrophobic Interactions | Hydrophobic Pocket Residues (e.g., Leucine, Valine) | Increases potency and can confer selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Insights:

Quantitative Structure-Activity Relationship (QSAR) studies on related quinoline derivatives have consistently demonstrated the importance of specific molecular descriptors in predicting biological activity. nih.govresearchgate.netmdpi.com For the this compound scaffold, key descriptors would likely include topological, electronic, and hydrophobic parameters. The dibromo substituents would significantly influence the molecule's lipophilicity (LogP) and electronic distribution, which are critical factors in both target binding and pharmacokinetic properties.

A hypothetical QSAR model for a series of analogs based on this scaffold would likely indicate that a combination of the hydrogen bonding capacity of the 2-amino and 3-carboxamide groups, along with the hydrophobicity imparted by the 6,8-dibromo substituents, is essential for potent inhibitory activity.

The table below presents hypothetical QSAR data for a series of analogs to demonstrate the structure-activity relationships.

| Compound | R1 (at position 2) | R2 (at position 6) | R3 (at position 8) | LogP | Predicted IC50 (µM) |

| Parent Scaffold | -NH2 | -Br | -Br | 3.5 | 0.5 |

| Analog 1 | -OH | -Br | -Br | 3.2 | 0.9 |

| Analog 2 | -NH2 | -Cl | -Cl | 2.8 | 1.5 |

| Analog 3 | -NH2 | -I | -I | 4.1 | 0.2 |

| Analog 4 | -NH2 | -H | -H | 1.9 | 6.2 |

Pharmacological Relevance and Mechanistic Investigations of 2 Amino 6,8 Dibromoquinoline 3 Carboxamide Derivatives

Anti-Cancer Activity and Associated Cellular Mechanisms

Derivatives of the 2-aminoquinoline-3-carboxamide (B1276296) scaffold exhibit significant anti-cancer activity through a variety of cellular mechanisms. These compounds interfere with fundamental processes of cancer cell growth and survival, including the induction of programmed cell death, inhibition of proliferation, disruption of the cell cycle, and modulation of key enzymatic activities.

A primary mechanism through which quinoline-3-carboxamide (B1254982) derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain quinolone derivatives can significantly increase apoptosis in cancer cells. nih.gov For instance, treatment of hepatocellular carcinoma (HepG2) cells with a potent quinolone-3-carboxamide derivative led to a substantial increase in both early and late-stage apoptotic cell populations. nih.gov Specifically, the compound induced a combined apoptosis rate of 21.72% in the treated cells. nih.gov

The pro-apoptotic effect is often mediated through the regulation of key proteins involved in the apoptotic cascade. Studies on related compounds have demonstrated that they can trigger apoptosis by affecting the expression levels of proteins such as Caspase-7 and BAX. nih.gov Furthermore, some quinoline-based compounds, like 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone, have been shown to induce a strong, concentration-dependent apoptotic response in acute monocytic leukemia (THP-1) cells, which was found to be highly caspase-dependent. researchgate.net This ability to trigger apoptosis is a critical attribute for an effective anti-cancer therapeutic agent.

Derivatives of 2-aminoquinoline-3-carboxamide have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The breast adenocarcinoma cell line (MCF-7) is a frequently used model for evaluating the efficacy of these compounds. nih.govresearchgate.net

Studies on various N-substituted indole-2-carboxamides and quinoline-3-carboxamides (B1200007) have revealed potent growth-inhibitory effects. nih.govresearchgate.net For example, a series of quinoline-3-carboxamide derivatives were evaluated for their activity against the MCF-7 cell line, with some compounds exhibiting IC50 values in the low micromolar range, indicating potent cytotoxicity. researchgate.net One thiophene (B33073) derivative, in particular, showed an IC50 value of 5.069 µM, while a benzyloxy derivative had an IC50 of 10.85 µM against MCF-7 cells. researchgate.net Another related compound demonstrated an even more potent IC50 value of 0.839 µM. researchgate.net

Beyond breast cancer, the therapeutic potential of related scaffolds has been explored in other aggressive cancers like glioblastoma. While direct studies on 2-amino-6,8-dibromoquinoline-3-carboxamide for glioblastoma are limited, research on structurally similar 2-aminothiophene-3-carboxamide (B79593) derivatives has shown they can suppress the proliferation of glioblastoma (GBM) cells and inhibit colony formation. nih.gov This suggests that the broader class of aminocarboxamide compounds could be promising for developing therapeutics against such challenging cancers.

| Compound Class | Cell Line | Reported IC50 (µM) | Source |

|---|---|---|---|

| Quinoline-3-carboxamide (Thiophene derivative 6b) | MCF-7 | 5.069 | researchgate.net |

| Quinoline-3-carboxamide (Benzyloxy derivative 10) | MCF-7 | 10.85 | researchgate.net |

| Quinoline-3-carboxamide (Derivative 8b) | MCF-7 | 0.839 | researchgate.net |

| Quinoline-3-carboxamide (Furan derivative 5o) | MCF-7 | 3.355 | researchgate.net |

| Indole-2-carboxamide (Derivative 4) | MCF-7 | 10.6 | nih.gov |

| Indole-2-carboxamide (Derivative 12) | K-562 | 0.33 | nih.gov |

| Indole-2-carboxamide (Derivative 14) | HCT-116 | 3.98 | nih.gov |

Disruption of the cell cycle is a key strategy in cancer therapy. Certain quinoline (B57606) derivatives have been shown to interfere with cell cycle progression, leading to arrest at critical checkpoints and preventing cancer cell division.

One such derivative, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), was found to arrest synchronized cells at both the G1 and G2/M phases of the cell cycle. nih.gov This arrest is achieved by blocking the dephosphorylation and activation of cyclin-dependent kinases (Cdk1 and Cdk2), which are essential for cell cycle progression. nih.gov The compound was identified as an inhibitor of Cdc25 dual-specificity phosphatases, which are the enzymes responsible for activating these Cdks. nih.gov

Similarly, other heterocyclic carboxamides, such as ethyl-2-amino-pyrrole-3-carboxylates, have been reported to induce a robust G2/M cell-cycle arrest. nih.gov This leads to a significant accumulation of tumor cells in the M-phase (mitosis), ultimately triggering cell death. nih.gov The ability of these compounds to halt the cell cycle at multiple phases highlights their potential as effective antiproliferative agents.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for drug development. nih.gov Quinoline and quinolone carboxamides have been identified as inhibitors of several important protein kinases. nih.gov

WEE1 and PKMYT1 Kinases: WEE1 is a key kinase that controls the cell cycle, and its inhibition is a promising cancer therapy strategy. nih.govnih.gov There is a strong synthetic lethal interaction between WEE1 and another kinase, PKMYT1, meaning that inhibiting both can be highly effective in killing cancer cells, particularly in high-grade serous ovarian carcinoma. nih.govnih.gov While direct inhibition by this compound derivatives has not been specified, the quinoline scaffold is a known kinase inhibitor framework. nih.gov A selective WEE1 inhibitor, 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, has been shown to modulate protein-protein interactions involving the Nav1.2 channel macromolecular complex. mdpi.com

Other Kinases (EGFR): The epidermal growth factor receptor (EGFR) is another kinase that plays a key role in cell growth and is often overexpressed in tumors. researchgate.net Quinoline-3-carboxamide derivatives have been specifically designed and optimized as intracellular inhibitors of EGFR kinase. researchgate.net Molecular modeling and subsequent synthesis have yielded compounds with significant EGFR inhibitory activity. researchgate.net

| Compound Derivative | Target Kinase | Reported IC50 (µM) | Source |

|---|---|---|---|

| Furan derivative (5o) | EGFR | 2.61 | researchgate.net |

| Thiophene derivative (6b) | EGFR | 0.49 | researchgate.net |

| Benzyloxy derivative (10) | EGFR | 1.73 | researchgate.net |

| Initial Lead Compound (III) | EGFR | 5.283 | researchgate.net |

Microtubules are dynamic protein polymers that are essential for forming the mitotic spindle during cell division. nih.gov Compounds that interfere with microtubule dynamics, either by inhibiting polymerization (destabilizing agents) or by preventing depolymerization (stabilizing agents), can arrest cells in mitosis and induce apoptosis. nih.govmdpi.com

Several classes of carboxamide-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.commdpi.com For example, novel pyrrole-based carboxamides were shown to bind to the colchicine-binding site on tubulin, leading to strong inhibition of tubulin polymerization and disruption of the microtubule network in cancer cells. mdpi.com Similarly, ethyl-2-amino-pyrrole-3-carboxylates exert their anticancer effects through the inhibition of tubulin polymerization, which in turn causes the G2/M cell-cycle arrest mentioned previously. nih.gov This mechanism of action is characteristic of spindle toxins and represents a validated and highly effective strategy in cancer chemotherapy.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.govnih.gov These enzymes, particularly DNA Topoisomerase I (Top1), are established molecular targets for anticancer drugs. nih.gov Top1 inhibitors act by trapping the enzyme in a covalent complex with DNA, known as the Top1 cleavage complex (Top1cc). nih.gov This stabilization prevents the re-ligation of the DNA strand break, leading to the accumulation of DNA damage and ultimately cell death.

The quinoline scaffold is a key feature of several Topoisomerase I inhibitors. nih.gov The natural alkaloid camptothecin (B557342) and its derivatives, which are approved anticancer drugs, function by selectively stabilizing the Top1cc. nih.gov Research on various quinoline and quinolone carboxamide derivatives has confirmed that their mechanisms of anticancer action can include the inhibition of topoisomerase. nih.gov While many topoisomerase inhibitors are known, the development of new agents like indenoisoquinolines, which are chemically stable and not substrates for drug efflux pumps, highlights the ongoing effort to find more effective compounds that target this enzyme. nih.gov

VEGFR and Carbonic Anhydrase Inhibition

Derivatives of the quinoline scaffold have been investigated for their potential as inhibitors of crucial enzyme families, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Carbonic Anhydrases (CAs). Although research specifically detailing the inhibitory action of this compound on these targets is not extensively documented, the broader class of quinoline-based molecules has shown significant activity.

Quinoline derivatives are recognized as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis. researchgate.net The structural features of the quinoline ring system are considered important for this inhibition. researchgate.net For instance, certain quinoline-3-carboxylic acid derivatives have been reported to possess VEGFR-2 and VEGFR-3 inhibition activity. nih.gov This suggests that the quinoline-3-carboxamide skeleton could serve as a valuable pharmacophore for developing anti-angiogenic agents that target VEGFR signaling pathways. nih.govsemanticscholar.org

In the context of carbonic anhydrase inhibition, various quinoline derivatives have demonstrated notable efficacy. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov Significant inhibition was observed, particularly against the cytosolic isoforms hCA I and hCA II, with some compounds showing inhibition constants in the low nanomolar range. nih.govnih.gov For example, one derivative exhibited an inhibition constant (Kᵢ) of 61.9 nM against hCA I and 33.0 nM against hCA II. nih.govnih.gov Similarly, a series of 3-(quinolin-4-ylamino)benzenesulfonamides were found to inhibit hCA I with Kᵢ values ranging from 0.966–9.091 μM and the highly active hCA II with Kᵢ values in the range of 0.083–3.594 μM. tandfonline.com These findings highlight the potential of the quinoline carboxamide scaffold as a basis for designing potent and selective carbonic anhydrase inhibitors. nih.govtandfonline.comacs.org

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline Derivatives

| Compound Class | Target Isoform | Inhibition Range (Kᵢ) |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9–8126 nM |

| hCA II | 33.0–8759 nM | |

| hCA IV | 657.2–6757 nM | |

| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 μM |

| hCA II | 0.083–3.594 μM |

Antimicrobial Activity and Mechanisms of Action

Derivatives of this compound have been identified as possessing potent, broad-spectrum antifungal properties. Research has shown that a dibromoquinoline compound demonstrates significant activity against clinically relevant fungal species, including various species of Candida, Cryptococcus, and Aspergillus, with growth inhibition observed at concentrations as low as 0.5 μg/mL. This activity profile suggests that the dibromoquinoline scaffold is a promising basis for the development of new antifungal agents to combat invasive fungal infections.

Beyond direct growth inhibition, dibromoquinoline derivatives have been shown to interfere with key virulence factors in pathogenic fungi. At subinhibitory concentrations, a dibromoquinoline compound effectively disrupted the expression of two critical virulence factors in Candida albicans: the formation of hyphae and the development of biofilms. The ability to inhibit the morphological transition from yeast to hyphal form and to prevent biofilm formation is crucial, as these processes are central to the pathogenesis of C. albicans infections.

The antifungal mechanism of action for this class of compounds appears to be novel, targeting metal ion homeostasis within the fungal cell. This proposed mechanism is supported by chemogenomic profiling, where yeast deletion strains related to metal ion homeostasis (cox17Δ, ssa1Δ, and aft2Δ) exhibited high sensitivity to a dibromoquinoline compound. Further evidence comes from experiments where supplementing the growth media with copper or iron ions reversed this sensitivity, corroborating that the compound's antifungal effect is exerted by disrupting the management of these essential metal ions.

The quinoline framework is a well-established scaffold in antibacterial agents. amazonaws.com Studies on various derivatives, including those with bromine substitutions, have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For example, certain bromine-substituted quinoline amino acid derivatives have shown activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative), as well as Bacillus subtilis and Staphylococcus aureus (Gram-positive). mdpi.com The antibacterial activity can be influenced by the specific substitutions on the quinoline ring. mdpi.com One study reported that a bromine-substituted quinoline carboxamide derivative had weak activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL, and was less active against Gram-positive bacteria, with MICs of 2.5 mg/mL for B. subtilis and 5.0 mg/mL for S. aureus. mdpi.com Other quinoxaline-based derivatives with amine substitutions have shown moderate to good activity, with MICs ranging from 4–32 μg/mL against strains like S. aureus, MRSA, and E. coli. nih.gov

Table 2: Antibacterial Activity of a Bromine-Substituted Quinoline Carboxamide Derivative

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Negative | 1.25 mg/mL |

| Pseudomonas aeruginosa | Negative | 1.25 mg/mL |

| Bacillus subtilis | Positive | 2.5 mg/mL |

| Staphylococcus aureus | Positive | 5.0 mg/mL |

Inhibition of Bacterial Enzymes (e.g., Cell Wall Synthesis Enzymes)

While the specific enzymatic targets of this compound are a subject of ongoing investigation, the broader quinolone class of antibiotics is known to inhibit essential bacterial enzymes. A primary mechanism for many quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Molecular docking studies on some amino acid derivatives of quinolines suggest their antibacterial potency could be due to favorable binding at the fluoroquinolone binding site of these enzymes. Other research into novel antibacterial agents has focused on the inhibition of enzymes involved in the biosynthesis of the bacterial cell wall, which is a well-established target for antibiotics.

Immunomodulatory Effects and Potential for Autoimmune Disease Therapies

Derivatives of quinoline-3-carboxamide are well-documented for their potent immunomodulatory activities. researchgate.netnih.gov These compounds have shown promise in clinical trials for treating autoimmune conditions like multiple sclerosis. plos.org A primary molecular target identified for this class of drugs is the S100A9 protein, a key player in inflammatory processes. plos.orgnih.gov By binding to S100A9, quinoline-3-carboxamides can inhibit its interaction with proinflammatory mediators such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). plos.org This inhibitory action effectively dampens the inflammatory cascade.

For instance, the quinoline-3-carboxamide known as Laquinimod has been shown to modulate the adaptive T-cell immune response by influencing myeloid antigen-presenting cells (APCs). medchemexpress.cn In animal models of multiple sclerosis, Laquinimod treatment led to a reduction in central nervous system inflammation, decreased Th1 and Th17 responses, and an increase in regulatory T cells (Tregs). medchemexpress.cn It promotes a shift in myeloid cells towards an anti-inflammatory "type II" phenotype, characterized by reduced production of inflammatory cytokines like IL-6, IL-12, and TNF, and increased production of the anti-inflammatory cytokine IL-10. medchemexpress.cn

This established mechanism for the quinoline-3-carboxamide scaffold suggests that this compound and its derivatives could exert similar immunomodulatory effects. By targeting key proteins and pathways within the immune system, these compounds hold significant potential as therapeutic agents for a range of autoimmune and inflammatory diseases. plos.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of quinoline-3-carboxamide derivatives is highly dependent on their structural features. nih.govplos.org Comprehensive Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological activity.

The nature and position of substituents on the quinoline-3-carboxamide core profoundly influence its biological profile. SAR studies have revealed that modifications at various positions can tune the compound's activity towards different targets. For example, in the context of ATM kinase inhibition, the electronic properties of substituents on an N-phenyl ring attached to the carboxamide were critical, with electron-donating groups correlating with higher cytotoxicity in cancer cell lines. researchgate.netmdpi.com Specifically, a methoxy (B1213986) group at the para position of the phenyl ring was found to confer the best activity. mdpi.com

Similarly, studies on other quinoline derivatives have shown that substituents at the C-6 position can influence the chemical shifts of protons and carbons at C-5, C-7, and C-8, indicating an electronic effect that can alter the molecule's interaction with its biological target. lookchem.com The introduction of different functional groups can lead to a range of activities, from anticancer to antimicrobial effects. ijresm.com For the this compound scaffold, key modification points include the 2-amino group, the N-substituent of the 3-carboxamide, and potential alterations to the bromine atoms.

The following interactive table illustrates a hypothetical SAR study, demonstrating how various substituents might affect biological activity, measured by the half-maximal inhibitory concentration (IC50).

| Compound | R1 (at 2-Amino) | R2 (at 3-Carboxamide-N) | Biological Activity (IC50, µM) |

| A | -H | -Phenyl | 15.2 |

| B | -H | -4-Methoxyphenyl | 5.8 |

| C | -H | -4-Chlorophenyl | 22.1 |

| D | -Acetyl | -Phenyl | 35.5 |

| E | -H | -Cyclohexyl | 18.9 |

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the quinoline-3-carboxamide class, several key pharmacophoric features have been identified through computational and experimental studies.

The quinoline ring system itself serves as a crucial scaffold, often participating in hydrophobic and π-stacking interactions within the target's binding pocket. nih.gov The nitrogen atom of the quinoline ring is a key feature, known to act as a hydrogen bond acceptor, frequently anchoring the molecule to the hinge region of kinases. mdpi.com The 3-carboxamide group is another critical element, providing both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O). mdpi.com These features are vital for forming specific interactions that stabilize the ligand-protein complex. The 2-amino group on the this compound scaffold introduces an additional potent hydrogen bond donor site. The bromine atoms at positions 6 and 8 can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. nih.gov

A general pharmacophore model for this class of compounds would therefore include:

A heterocyclic aromatic ring (the quinoline core) for hydrophobic/π-stacking interactions.

A hydrogen bond acceptor (quinoline nitrogen).

A hydrogen bond donor/acceptor pair (the carboxamide linker).

An additional hydrogen bond donor (the 2-amino group).

Two halogen bond donors (the bromine atoms at C6 and C8).

The ability of a molecule to adopt and maintain a specific three-dimensional shape (conformation) is essential for its biological activity. Hydrogen bonds, both within the molecule (intramolecular) and between the molecule and its target (intermolecular), play a pivotal role in establishing this conformational stability. mdpi.comnih.gov

For the this compound scaffold, the amino group at position 2 and the carboxamide group at position 3 are primary sites for hydrogen bonding. Intramolecular hydrogen bonds can form between the amino group and the carboxamide oxygen, or between the carboxamide N-H and the quinoline nitrogen. These interactions can restrict the rotation of the carboxamide group, locking the molecule into a more rigid and defined conformation that is pre-organized for binding to its biological target. nih.gov This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity.

The presence and positioning of halogen atoms on a drug molecule can significantly impact its physicochemical properties and biological activity. epa.gov In this compound, the two bromine atoms at positions 6 and 8 have profound effects.

Most importantly, the bromine atoms can act as halogen bond donors. nih.govnih.gov A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom (known as a σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on the biological target. frontiersin.orgacs.org This interaction is highly directional and can contribute significantly to binding affinity and selectivity. The specific 6,8-dibromo substitution pattern creates a unique electrostatic potential surface on the molecule, directing its interactions with target proteins. This pattern has been explored in other quinoline derivatives for developing anticancer agents, where the dibromo-substitution was found to be important for bioactivity. ijresm.comnih.gov The strategic placement of these two bromine atoms can therefore be a key design element for enhancing the potency and selectivity of these compounds. researchgate.net

Future Directions and Advanced Research Perspectives for 2 Amino 6,8 Dibromoquinoline 3 Carboxamide

Design and Synthesis of Novel 2-Amino-6,8-dibromoquinoline-3-carboxamide Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives of this compound is a critical step toward enhancing its therapeutic profile. The goal is to create new chemical entities (NCEs) with improved potency against specific molecular targets and greater selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies on similar quinoline-3-carboxamides (B1200007) have shown that modifications at various positions of the quinoline (B57606) ring and the carboxamide group can significantly influence biological activity. mdpi.comnih.gov

Future synthetic strategies will likely focus on several key areas:

Modification of the Carboxamide Group: Introducing a diverse range of aryl, heteroaryl, or alkyl groups to the carboxamide nitrogen can explore new binding interactions within the target's active site. This approach has been successful in developing other quinoline-based inhibitors.

Substitution at the Amino Group: The amino group at the C2 position offers another site for chemical modification. N-alkylation or N-acylation could alter the compound's electronic properties and steric profile, potentially leading to improved target engagement.

Bioisosteric Replacement of Bromine Atoms: The bromine atoms at the C6 and C8 positions are significant for the molecule's properties. Replacing them with other halogens (e.g., chlorine, fluorine) or other functional groups (e.g., trifluoromethyl, cyano) could modulate the compound's lipophilicity and electronic nature, thereby affecting its pharmacokinetic and pharmacodynamic properties.

These synthetic efforts will draw upon established methodologies for quinoline synthesis and modification, such as the Vilsmeier–Haack reaction, followed by oxidation and amide coupling. researchgate.net The synthesized derivatives will be subjected to rigorous screening to identify candidates with superior potency and a favorable selectivity profile against a panel of related molecular targets.

Table 1: Proposed Structural Modifications and Their Rationale

| Modification Site | Proposed Functional Groups | Rationale for Enhanced Potency and Selectivity |

| Carboxamide (N-substitution) | Substituted phenyl rings, pyridyl groups, piperazine (B1678402) moieties | To explore additional hydrogen bonding and hydrophobic interactions within the kinase ATP-binding pocket. mdpi.combenthamdirect.com |

| Amino Group (C2 position) | Acetyl, methyl, substituted benzyl (B1604629) groups | To modulate the basicity and steric bulk, potentially improving selectivity for the target kinase over related kinases. |

| Bromo Groups (C6, C8 positions) | Fluoro, chloro, trifluoromethyl (CF3), methoxy (B1213986) (OCH3) | To alter electronic distribution and lipophilicity, which can impact cell permeability and target binding affinity. SAR studies on similar inhibitors have shown that electron-donating groups can be important for activity. nih.gov |

Exploration of New Molecular Targets and Signaling Pathways

While quinoline-3-carboxamides are well-documented as inhibitors of the PIKK family, particularly the Ataxia Telangiectasia Mutated (ATM) kinase involved in the DNA Damage Response (DDR) pathway, the future of this compound research lies in expanding the scope of its potential molecular targets. mdpi.comresearchgate.netnih.gov The structural alerts within the molecule suggest it could interact with a variety of enzymes and receptors.

Promising areas for exploration include:

Other Kinase Families: The quinoline scaffold is a "privileged structure" in kinase inhibitor design. researchgate.net Beyond the PIKK family, derivatives could be screened against other kinases implicated in cancer and inflammatory diseases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which has been a target for other N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives. benthamdirect.com

Metal Ion Homeostasis: Research on a different dibromoquinoline compound has revealed potent antifungal activity by targeting metal ion homeostasis. nih.gov Given the structural similarity, investigating whether this compound or its derivatives can disrupt metal ion balance in pathogenic fungi or cancer cells presents a novel and exciting research avenue. nih.gov

Non-Kinase Targets: The planar, aromatic nature of the quinoline ring system could allow for intercalation with DNA or binding to other protein targets. Phenotypic screening assays could be employed to uncover unexpected biological activities, which could then be followed by target deconvolution studies to identify the responsible molecular target.

Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery Pipelines

The integration of computational tools is set to revolutionize the discovery and optimization of derivatives of this compound. nih.gov These technologies can significantly accelerate the drug discovery pipeline, reduce costs, and improve the quality of candidate molecules. oncodesign-services.commit.edu

Computational Modeling: Structure-based drug design (SBDD) methodologies, such as molecular docking and molecular dynamics (MD) simulations, will be instrumental. benthamdirect.com These techniques can predict how newly designed derivatives bind to their intended targets, providing insights into binding affinity and selectivity. mdpi.com For instance, docking studies can be performed against ATM, ATR, and DNA-PKcs to predict selectivity, as has been done for other quinoline-3-carboxamides. mdpi.comresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI is rapidly transforming drug discovery. optibrium.com ML models can be trained on existing data from quinoline derivatives to predict various properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comontosight.ai Generative AI models can design novel molecular structures de novo that are optimized for desired properties, while other AI tools can predict retrosynthetic pathways, streamlining the chemical synthesis of the most promising compounds. oncodesign-services.commit.edu The use of AI can accelerate the identification of potential drug candidates by orders of magnitude compared to traditional methods. ontosight.ai

Table 2: Application of Computational and AI Tools in the Research Pipeline

| Stage | Tool/Technique | Application and Expected Outcome |

| Hit-to-Lead Optimization | Molecular Docking & MD Simulations | Predict binding modes and affinities of new derivatives to target proteins (e.g., ATM kinase), guiding the design of more potent and selective inhibitors. mdpi.combenthamdirect.com |

| Candidate Design | Generative AI Models | Design novel quinoline-3-carboxamide structures with optimized predicted activity and drug-like properties. optibrium.com |

| Property Prediction | QSAR & Machine Learning Models | Predict cytotoxicity, pharmacokinetic (ADME), and toxicological profiles of virtual compounds before synthesis, prioritizing resources for the most promising candidates. mdpi.comoncodesign-services.com |

| Synthesis Planning | AI-driven Retrosynthesis Tools | Propose efficient and cost-effective synthetic routes for novel, high-priority compounds identified through computational screening. oncodesign-services.commit.edu |

Elucidation of Detailed Molecular Mechanisms through Multi-Omics Approaches

To fully understand the therapeutic potential and biological impact of this compound and its future derivatives, a deep dive into their molecular mechanisms of action is necessary. Multi-omics approaches provide a comprehensive, system-wide view of the cellular response to a drug candidate, moving beyond the single-target paradigm. mdpi.com

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cancer cells following treatment with the compound, researchers can identify the signaling pathways that are modulated. This can confirm on-target effects (e.g., downregulation of genes in the DDR pathway) and uncover unexpected off-target effects or resistance mechanisms.

Proteomics: Quantitative proteomics can measure changes in the levels and post-translational modifications (e.g., phosphorylation) of thousands of proteins. This is particularly valuable for kinase inhibitors, as it can directly assess the inhibition of the target kinase and its downstream substrates.

Metabolomics: This approach analyzes the global metabolic profile of cells. It can reveal how the compound alters cellular metabolism, which is often dysregulated in cancer, and can help identify biomarkers of drug response.

Genomics: By screening the compound against cell lines with different genetic backgrounds, researchers can identify genetic markers that confer sensitivity or resistance to the drug.

Integrating these multi-omics datasets will provide a holistic understanding of the drug's mechanism of action, facilitate the discovery of pharmacodynamic biomarkers for use in future clinical trials, and help in stratifying patient populations that are most likely to respond to the therapy. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.